molecular formula C21H22N6O B2470903 (E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1173341-08-6

(E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2470903
CAS RN: 1173341-08-6
M. Wt: 374.448
InChI Key: JYQQVEWCKOTSHE-CMDGGOBGSA-N
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Description

(E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

The compound (E)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one and its derivatives have been studied for their potential in various synthesis processes and imaging applications. One study involved the synthesis of a derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation contexts (Wang et al., 2018).

Antibacterial and Antifungal Effects

Several derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties. For instance, a series of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antiproliferative Activity

In the field of cancer research, derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown promising antiproliferative effects against human cancer cell lines. Specific compounds within this series demonstrated significant activity on various cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Heterocyclic Synthesis

The compound has been used in the synthesis of various heterocyclic derivatives. These synthesized compounds incorporate elements like morpholine, piperazines, and pyrazole, and their structural properties have been extensively studied (Ho & Suen, 2013).

Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated as potent bacterial biofilm and MurB inhibitors. These compounds showed significant antibacterial efficacies and biofilm inhibition activities, surpassing some reference drugs (Mekky & Sanad, 2020).

properties

IUPAC Name

(E)-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-17-23-19(16-20(24-17)27-11-5-10-22-27)25-12-14-26(15-13-25)21(28)9-8-18-6-3-2-4-7-18/h2-11,16H,12-15H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQQVEWCKOTSHE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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